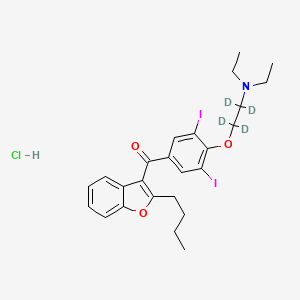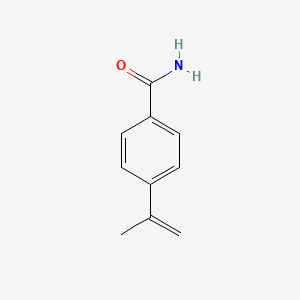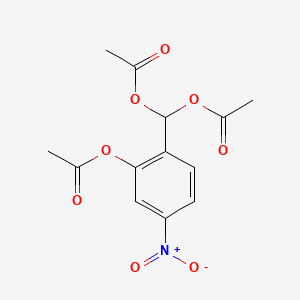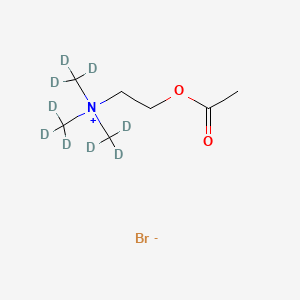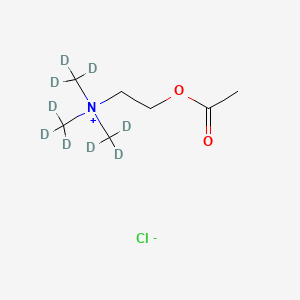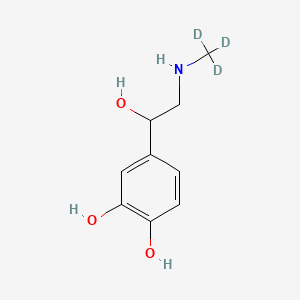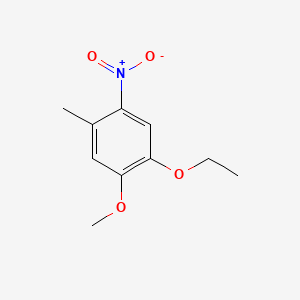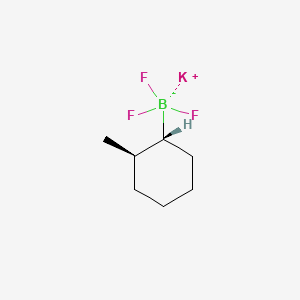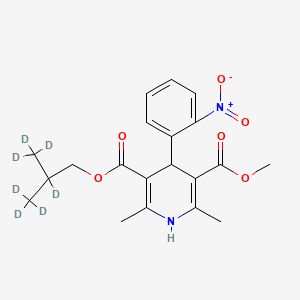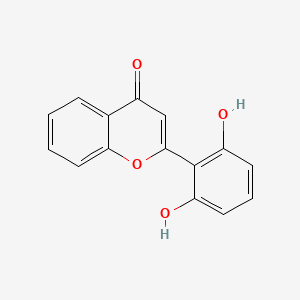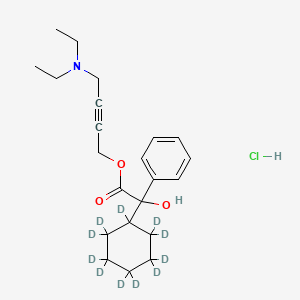
Oxybutynin-d11 Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxybutynin-d11 Chloride is the deuterium labeled version of Oxybutynin Chloride . Oxybutynin Chloride is an anticholinergic agent that reduces muscle spasms of the bladder and urinary tract . It is used to treat symptoms of overactive bladder, such as frequent or urgent urination, incontinence (urine leakage), and increased night-time urination .
Synthesis Analysis
The review summarizes synthetic methods enabling the preparation of the racemic drug and, in a detailed manner, preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin .Molecular Structure Analysis
The molecular formula of Oxybutynin-d11 Chloride is C22H21D11ClNO3 . The structure and properties of Oxybutynin Chloride can be found on ChemSpider .Chemical Reactions Analysis
Oxybutynin Chloride is an anticholinergic agent, which inhibits vascular Kv channels in a concentration-dependent manner, with an IC50 of 11.51 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of Oxybutynin Chloride can be found on ChemSpider .Aplicaciones Científicas De Investigación
Treatment of Overactive Bladder Syndrome (OAB)
Oxybutynin Chloride is primarily indicated for the treatment of overactive bladder syndrome (OAB). It remains the most widely prescribed compound for OAB worldwide . OAB is defined as the presence of urinary urgency, usually accompanied by daytime urinary frequency and nocturia, with or without urgency urinary incontinence, in the absence of infection or other identifiable etiology .
Management of Hyperhidrosis
Oxybutynin Chloride has been repositioned for the management of hyperhidrosis . Hyperhidrosis is a condition characterized by abnormally increased sweating, in excess of that required for the regulation of body temperature.
Treatment of Hot Flashes
Another repositioning opportunity for Oxybutynin Chloride is in the treatment of hot flashes . Hot flashes are a common symptom of menopause and perimenopause, and can also occur in men due to certain conditions.
Management of Obstructive Sleep Apnea
Oxybutynin Chloride has also been considered for the management of obstructive sleep apnea . Obstructive sleep apnea is a potentially serious sleep disorder in which breathing repeatedly stops and starts during sleep.
Drug Repositioning
The concept of drug repositioning or drug repurposing was introduced in 2004 . This concept allows pharmaceutical companies to save time and money because efficient procedures of preparation at laboratory and pilot scales have already been developed . In this context, Oxybutynin Chloride, which has been used to treat OAB for four decades in numerous formulations, is a prime candidate for repositioning .
Formulation Development
Oxybutynin Chloride has been used in the development of various formulations. For instance, Oxybutynin ER uses osmotic pressure to deliver Oxybutynin Chloride at a controlled rate over approximately 24 hours .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i6D2,9D2,10D2,15D2,16D2,20D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-JPELPYLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCN(CC)CC)O)([2H])[2H])([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxybutynin-d11 Chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


